molecular formula C23H20N6O2S B11272375 N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide

Cat. No.: B11272375
M. Wt: 444.5 g/mol
InChI Key: KXGQBOKYHMHNDT-UHFFFAOYSA-N
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Description

N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core, which is known for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine core through a series of cyclization reactions. The benzyl and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction . The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-{[9-(4-methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C23H20N6O2S

Molecular Weight

444.5 g/mol

IUPAC Name

N-benzyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H20N6O2S/c1-31-18-9-7-17(8-10-18)19-13-20-22-25-26-23(28(22)11-12-29(20)27-19)32-15-21(30)24-14-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,24,30)

InChI Key

KXGQBOKYHMHNDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NCC5=CC=CC=C5)C3=C2

Origin of Product

United States

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